Resocortol butyrate
Description
Structure
3D Structure
Properties
CAS No. |
76738-96-0 |
|---|---|
Molecular Formula |
C26H38O5 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-propanoyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H38O5/c1-5-7-22(30)31-26(21(29)6-2)13-11-19-18-9-8-16-14-17(27)10-12-24(16,3)23(18)20(28)15-25(19,26)4/h14,18-20,23,28H,5-13,15H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 |
InChI Key |
NYLJGSLNIOEAHY-FZNHGJLXSA-N |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CC |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CC |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CC |
Other CAS No. |
76738-96-0 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Pharmacological Characterization and Molecular Mechanisms of Resocortol Butyrate
Pharmacodynamics and Receptor Interactions of Resocortol (B1257822) Butyrate (B1204436)
The pharmacodynamic properties of resocortol butyrate are largely defined by its interaction with steroid receptors, particularly the glucocorticoid receptor (GR).
Glucocorticoid Receptor (GR) Binding Affinity and Selectivity
Resocortol butyrate exhibits a notable binding affinity for the glucocorticoid receptor. Studies have shown that its relative binding affinity for the GR is comparable to that of triamcinolone (B434) acetonide. nih.gov Furthermore, RCB's affinity is approximately 1.5 times higher than that of dexamethasone (B1670325), three times that of betamethasone (B1666872) valerate (B167501) (BMV), and significantly, 10 to 14 times greater than that of cortisol. nih.gov This suggests a potent interaction with the GR. In contrast, the metabolites of resocortol butyrate demonstrate only low to very low affinities for the glucocorticoid receptor, indicating that the parent compound is the primary active entity in mediating GR-dependent effects. nih.gov
Comparative Analysis of GR Binding with Reference Glucocorticoids
A comparative analysis of resocortol butyrate's binding affinity to the glucocorticoid receptor against several reference glucocorticoids highlights its potency. The relative binding affinities are summarized in the table below.
| Compound | Relative Binding Affinity (vs. Cortisol) nih.gov |
| Resocortol Butyrate | 10-14 |
| Triamcinolone Acetonide | Similar to RCB |
| Dexamethasone | ~6.7-9.3 (1/1.5 times RCB) |
| Betamethasone Valerate | ~3.3-4.7 (1/3 times RCB) |
| Cortisol | 1 |
Modulation of Glucocorticoid Response Elements (GREs) and Downstream Gene Expression
As a glucocorticoid, resocortol butyrate is expected to modulate gene expression through mechanisms characteristic of glucocorticoid receptor activation. Upon ligand binding, the glucocorticoid receptor (GR) typically translocates from the cytoplasm to the nucleus. biorxiv.orgfrontiersin.orgfrontiersin.org In the nucleus, the activated GR can bind as a dimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are found in the promoter regions of target genes. biorxiv.orgfrontiersin.orgfrontiersin.org This binding can either activate (transactivation) or repress (transrepression) the transcription of genes, thereby regulating a wide array of physiological functions, including inflammatory responses and metabolism. biorxiv.orgfrontiersin.orgfrontiersin.orgplos.org
Beyond direct DNA binding, the GR can also modulate gene expression by interacting with other transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), without directly binding to DNA. nih.gov This "tethering" mechanism often leads to the repression of pro-inflammatory gene expression. nih.gov While specific detailed research findings on resocortol butyrate's direct modulation of GREs and its precise impact on downstream gene expression profiles are not extensively detailed in the provided literature, its high affinity for the GR suggests that it would engage these established genomic and non-genomic pathways of glucocorticoid action.
Investigation of Cross-Reactivity with Other Steroid Receptors (e.g., Mineralocorticoid, Progestational)
Specific detailed information regarding the cross-reactivity of resocortol butyrate with other steroid receptors, such as the mineralocorticoid receptor (MR) or progestational receptors (PR), is not explicitly provided in the available research. Generally, steroid hormones, including glucocorticoids, belong to a superfamily of nuclear receptors that share structural similarities. biorxiv.orgwikipedia.org This structural homology can sometimes lead to a degree of cross-reactivity, where a ligand for one receptor may bind to another, albeit often with lower affinity. For instance, the mineralocorticoid receptor, closely related to the GR, can bind both mineralocorticoids like aldosterone (B195564) and glucocorticoids like cortisol. However, without specific studies on resocortol butyrate's binding to these other receptors, its precise cross-reactivity profile remains to be fully elucidated. The existing data primarily emphasizes its potent and selective interaction with the glucocorticoid receptor. nih.gov
Biotransformation and Metabolic Pathways of Resocortol Butyrate
Characterization of Resocortol Butyrate Metabolites and Their Structural Elucidation.
The biotransformation of Resocortol butyrate (RCB) primarily occurs in the skin and liver. The main metabolic pathway involves the 5α-reduction of the A-ring, followed by the reduction of the 3-carbonyl group. In the liver, metabolism proceeds at a significantly faster rate compared to the skin, and 5β-reduction also contributes to the biotransformation process. nih.gov
Structural elucidation of metabolites typically involves advanced analytical techniques to determine their precise chemical structures. While specific full chemical names of RCB metabolites are not detailed, the identified metabolic routes (5α-reduction and 3-carbonyl group reduction, along with 5β-reduction in the liver) indicate the structural modifications that occur. Techniques such as high-resolution liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are routinely employed for metabolite profiling and identification, providing crucial data on accurate mass, isotopic patterns, and fragmentation. Nuclear Magnetic Resonance (NMR) spectroscopy is then used for definitive structural assignment. nih.govguidetoimmunopharmacology.org
Assessment of Glucocorticoid Receptor Affinity and Pharmacological Activity of Metabolites.
Resocortol butyrate exhibits a notable affinity for the glucocorticoid receptor (GR). Its relative binding affinity is comparable to that of triamcinolone acetonide, approximately 1.5 times higher than dexamethasone, three times higher than betamethasone valerate (BMV), and 10-14 times greater than cortisol. nih.gov
Table 1: Relative Binding Affinity of Resocortol Butyrate and Reference Glucocorticoids for the Glucocorticoid Receptor
| Compound | Relative Binding Affinity (vs. Cortisol) nih.gov |
| Resocortol butyrate | 10-14 times |
| Triamcinolone acetonide | Similar to RCB |
| Dexamethasone | ~0.67 times RCB |
| Betamethasone valerate | ~0.33 times RCB |
| Cortisol | 1 time (reference) |
Enzymatic Systems Involved in Resocortol Butyrate Metabolism.
The biotransformation of Resocortol butyrate in the skin and liver is mediated by enzymatic systems responsible for steroid metabolism. The primary metabolic steps, 5α-reduction of the A-ring and reduction of the 3-carbonyl group, are characteristic reactions catalyzed by specific reductases. In the liver, the occurrence of 5β-reduction further indicates the involvement of a broader range of steroid-metabolizing enzymes. nih.gov While specific enzyme names are not explicitly detailed in the context of RCB, these types of transformations are typically carried out by enzymes such as steroid 5-alpha-reductases and 3-ketosteroid reductases. The liver's more rapid metabolism suggests a higher concentration or activity of these enzymes compared to the skin. nih.gov
Preclinical Pharmacodynamic Profiles in Mechanistic Animal Models
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation in Specific Animal Species.
Studies investigating the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis by Resocortol butyrate have been conducted in preclinical animal models, specifically dogs and rats. nih.gov
In studies involving dogs, topical application of RCB did not lead to a significant reduction in the area under the curve (AUC) of plasma cortisol concentrations following corticotrophin-releasing hormone (CRH) stimulation, which serves as an indicator of adrenal suppression. Furthermore, adrenocorticotrophic hormone (ACTH) concentrations remained unaffected. Oral administration of RCB also did not suppress adrenocortical function. nih.gov
This contrasts sharply with the effects observed with betamethasone valerate (BMV), a reference glucocorticoid, which induced almost complete suppression of both basal and CRH-induced cortisol concentrations after oral administration and significantly reduced adrenal suppression after topical application. nih.gov These findings suggest that Resocortol butyrate exhibits a favorable pharmacodynamic profile for topical application, characterized by minimal suppression of the HPA axis. nih.gov
Table 2: HPA Axis Modulation in Dogs: Resocortol Butyrate vs. Betamethasone Valerate nih.gov
| Treatment Method | Compound | Effect on CRH-Stimulated Plasma Cortisol AUC | Effect on ACTH Concentrations |
| Topical Application | Resocortol butyrate (RCB) | Not significantly reduced | Not affected |
| Topical Application | Betamethasone valerate (BMV) | Significantly reduced | Not specified |
| Oral Administration | Resocortol butyrate (RCB) | No suppression of adrenocortical function | Not specified |
| Oral Administration | Betamethasone valerate (BMV) | Almost complete suppression | Not specified |
Evaluation of Systemic Glucocorticoid Effects in Defined Preclinical Models.
The evaluation of systemic glucocorticoid effects in preclinical models has primarily focused on the impact of Resocortol butyrate on the HPA axis. As detailed in section 2.3.1, Resocortol butyrate, particularly when applied topically or administered orally, demonstrated a lack of significant systemic HPA axis suppression in dogs, a key indicator of systemic glucocorticoid activity. nih.gov This contrasts with potent systemic glucocorticoids like betamethasone valerate, which caused substantial HPA axis suppression. nih.gov
The pharmacodynamic characteristics of RCB suggest that it acts as a relatively safe glucocorticosteroid for topical application due to its limited systemic impact. nih.gov While general glucocorticoids are known to exert broad systemic effects, including immunosuppression and anti-inflammatory actions throughout the body, the specific preclinical data for RCB highlights its minimal systemic HPA axis interference, supporting its profile as a topically-focused agent. nih.govfishersci.canih.gov
Investigation of Local Anti-Inflammatory Mechanisms in Preclinical Dermatological Models.
Resocortol butyrate is characterized by pharmacodynamics that position it as a relatively safe glucocorticosteroid for topical application, implying its efficacy in local anti-inflammatory actions. nih.gov While specific detailed mechanisms unique to RCB's local anti-inflammatory action in preclinical dermatological models are not extensively described in the provided information, its classification as a glucocorticoid provides insight into its likely mode of action.
Glucocorticoids exert their anti-inflammatory effects by penetrating cell membranes and binding to glucocorticoid receptors (GR) located in the cytoplasm. epa.govchem960.com This binding induces a conformational change in the receptor, leading to the dissociation of chaperone proteins. chem960.com The activated receptor-ligand complex then translocates into the cell nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). epa.govchem960.com This interaction can either upregulate the transcription of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins. epa.govchem960.com Key anti-inflammatory actions include the inhibition of pro-inflammatory cytokines, such as interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α), and the suppression of phospholipase A2 activity, which is crucial for the release of arachidonic acid—a precursor to various inflammatory mediators like prostaglandins (B1171923) and leukotrienes. epa.gov These general mechanisms of glucocorticoids contribute to the reduction of inflammation, immunosuppression, and vasoconstriction, which are beneficial in treating inflammatory skin conditions. epa.gov The favorable pharmacodynamic profile of RCB for topical use suggests that it effectively leverages these glucocorticoid mechanisms locally without inducing significant systemic side effects. nih.gov
Chemical Biology and Structural Aspects of Resocortol Butyrate
Structural Features and Stereochemistry Governing Biological Activity
The biological activity of resocortol (B1257822) butyrate (B1204436), like other steroids, is dictated by its core steroid nucleus and the nature and orientation of its functional groups. iiab.me The fundamental steroid structure consists of seventeen carbon atoms arranged in four fused rings: three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). iiab.me The stereochemistry at the various chiral centers of this nucleus is crucial for its ability to bind to the glucocorticoid receptor and elicit a biological response.
The anti-inflammatory activity of glucocorticoids is largely dependent on the presence of key functional groups at specific positions on the steroid backbone. While specific studies on resocortol butyrate's structure-activity relationship are not extensively detailed in publicly available literature, general principles for glucocorticoids can be applied. These typically include a ketone at position 3 and a double bond between carbons 4 and 5 in the A-ring, which are common features for receptor binding. The presence of a hydroxyl group at position 11 is also often critical for glucocorticoid activity. iiab.me
The butyrate ester at position 17 enhances the lipophilicity of the molecule, which can influence its absorption, distribution, and metabolism in the body. The specific stereochemical configuration of the entire molecule ensures a precise three-dimensional shape that is complementary to the ligand-binding domain of the glucocorticoid receptor.
Quantitative Structure-Activity Relationship (QSAR) Studies on Resocortol Butyrate and its Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at correlating the chemical structure of compounds with their biological activity. nih.gov While specific QSAR studies focusing solely on resocortol butyrate are not widely published, the principles of QSAR are routinely applied to the broader class of corticosteroids to design new molecules with improved therapeutic profiles. nih.govnih.gov
The foundation of any QSAR model lies in the generation of molecular descriptors, which are numerical representations of a molecule's properties. numberanalytics.com These descriptors can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule. numberanalytics.com
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular surface area and volume. numberanalytics.com
Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment. numberanalytics.com
Various software tools are available for the calculation of these descriptors from a molecule's structure. numberanalytics.comresearchgate.net The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. escholarship.org
Table 1: Common Molecular Descriptor Types in QSAR Studies
| Descriptor Category | Description | Examples |
| Topological | Describes the 2D representation and atomic connectivity of the molecule. | Wiener index, Randić index, Balaban index. numberanalytics.com |
| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Moment of Inertia. numberanalytics.com |
| Electronic | Relates to the electron distribution in the molecule. | Partial Atomic Charges, Dipole Moment, HOMO/LUMO energies. |
| Physicochemical | Represents physicochemical properties. | LogP (lipophilicity), Molar Refractivity. |
Understanding how resocortol butyrate interacts with its target, the glucocorticoid receptor, is fundamental to explaining its mechanism of action. Ligand-receptor interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netmdpi.com
The binding of a ligand to a receptor can be conceptualized through several models, including the "lock and key," "induced fit," and "conformational selection" models. researchgate.net In the context of the glucocorticoid receptor, the binding of a ligand like resocortol butyrate is known to induce conformational changes in the receptor, which is a key step in its activation.
Information specifically regarding the application of Ensemble Comparative Residue Interaction Analysis (eCoRIA) to resocortol butyrate and the glucocorticoid receptor is not found in the available public literature. However, ensemble-based computational approaches are increasingly used in drug discovery to account for the flexibility of both the ligand and the receptor. These methods involve generating multiple conformations of the receptor to create a more realistic representation of the dynamic binding process.
Ligand-Receptor Interaction Modeling and Binding Site Analysis.
Synthetic Strategies and Derivatization Approaches for Research Purposes
The synthesis of corticosteroids like resocortol butyrate for research allows for the exploration of structure-activity relationships and the development of new analogs with potentially improved properties.
While the specific commercial synthesis of resocortol butyrate is proprietary, general synthetic strategies for corticosteroids are well-established. These often start from readily available steroid precursors, such as hydrocortisone (B1673445) or prednisolone. The introduction of the butyrate ester at the C17 position is typically achieved through an esterification reaction, where the corresponding steroid alcohol is reacted with butyric acid or an activated derivative like butyryl chloride or butyric anhydride.
For research purposes, derivatization of the resocortol butyrate molecule could be explored to probe the structure-activity relationship further. Modifications could include:
Altering the length and branching of the ester chain at C17 to investigate the impact on lipophilicity and receptor interaction.
Introducing or modifying substituents on the steroid A, B, C, or D rings to influence electronic properties and steric interactions within the receptor binding pocket.
These synthetic and derivatization efforts are crucial for generating novel compounds that can be subjected to biological and computational evaluation, including the QSAR and molecular modeling studies described above.
Isotopic Labeling for Pharmacokinetic and Metabolic Tracing Studies
Isotopic labeling is a powerful technique to trace the fate of a drug molecule within a biological system. researchgate.net By replacing one or more atoms of the compound with their heavier, non-radioactive (stable) or radioactive isotopes, the molecule can be tracked and quantified in various tissues and metabolic pathways. researchgate.netoup.com This approach is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs like resocortol butyrate.
Tritium (B154650) (³H) Labeling:
Radioactive isotopes, such as tritium (³H), are frequently used in preclinical studies. A study on the biotransformation of resocortol butyrate utilized tritium-labeled resocortol butyrate ((³H)-RCB) to investigate its metabolic fate in skin and liver tissues. This research revealed that the primary metabolic pathway involves the 5α-reduction of the A-ring of the steroid nucleus, followed by the reduction of the 3-carbonyl group. The metabolism was found to be significantly more rapid in the liver, where 5β-reduction also occurred. The metabolites produced showed markedly lower affinity for the glucocorticoid receptor, indicating a deactivation process.
The synthesis of tritium-labeled corticosteroids can be achieved through various methods, including metal-catalyzed hydrogen isotope exchange reactions or the reduction of a suitable precursor with a tritium-containing reagent like sodium borotritide (NaB³H₄). mdpi.comresearchgate.net For instance, a common strategy involves the introduction of a double bond or a reducible functional group at a specific position in the steroid backbone, which is then saturated or reduced using tritium gas (³H₂) or a tritiated reducing agent. mdpi.com
Stable Isotope Labeling (²H, ¹³C):
Stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), offer a non-radioactive alternative for metabolic studies and are particularly useful in clinical trials. researchgate.netchem-station.com These labeled compounds can be detected and quantified using mass spectrometry (MS). chem-station.com
Deuterium (²H) Labeling: The synthesis of deuterium-labeled steroids is well-established. nih.gov A general method for preparing [6,7,7-²H₃] Δ⁵-steroids, a class to which resocortol butyrate belongs, involves a multi-step process starting from the corresponding 6-oxo-3α,5α-cyclosteroid. Base-catalyzed exchange with deuterium oxide (D₂O) introduces two deuterium atoms at the C-7 position, and subsequent reduction of the 6-oxo group with sodium borodeuteride (NaBD₄) introduces a third deuterium at C-6. nih.gov This method could be adapted for the synthesis of deuterium-labeled resocortol butyrate to study its metabolic stability and pathways. The introduction of deuterium at a site of metabolic attack can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can be used to investigate reaction mechanisms. chem-station.com
Carbon-13 (¹³C) Labeling: Carbon-13 labeling can be employed to trace the carbon skeleton of resocortol butyrate. For instance, the butyrate side chain could be labeled using ¹³C-labeled precursors. Commercially available sodium butyrate-1-¹³C or sodium butyrate-¹³C₄ could potentially be converted into a reactive derivative, such as an acid chloride or anhydride, and then esterified to the 17α-hydroxyl group of the resocortol core. isotope.comsigmaaldrich.com Tracing ¹³C-labeled butyrate could elucidate the extent to which the ester side chain is cleaved and metabolized independently of the steroid core. sigmaaldrich.com
| Isotope | Type | Common Application in Steroid Research | Potential Labeling Position in Resocortol Butyrate | Detection Method |
| ³H (Tritium) | Radioactive | Preclinical ADME studies, receptor binding assays | Steroid backbone (e.g., C1, C2, C4, C6, C7) | Scintillation counting, Autoradiography |
| ²H (Deuterium) | Stable | Metabolic stability studies (kinetic isotope effect), quantitative analysis | Steroid backbone, butyrate side chain | Mass Spectrometry (MS), NMR Spectroscopy |
| ¹³C (Carbon-13) | Stable | Metabolic pathway analysis, quantitative analysis | Butyrate side chain, steroid backbone | Mass Spectrometry (MS), NMR Spectroscopy |
Design and Synthesis of Photoaffinity Probes for Target Identification
Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the direct binding partners of a molecule within a complex biological sample, such as a cell lysate or even in living cells. mdpi.com This method involves a specially designed chemical probe that, upon activation by light, forms a covalent bond with its target protein, allowing for its subsequent isolation and identification. mdpi.com
The general design of a photoaffinity probe for resocortol butyrate would incorporate three key functional components: mdpi.com
Specificity Unit: This is the resocortol butyrate molecule itself, or a close analog, which is responsible for selectively binding to its target protein, the glucocorticoid receptor (GR). mdpi.com
Photoreactive Moiety: This is a chemically inert group that becomes highly reactive upon irradiation with UV light of a specific wavelength. mdpi.com Common photoreactive groups include benzophenones, diazirines, and aryl azides. This group would be strategically attached to the resocortol butyrate structure at a position that does not significantly hinder its binding to the GR.
Reporter Tag/Handle: This is a functional group that facilitates the detection and purification of the probe-protein adduct. mdpi.com This can be a fluorescent dye, a biotin (B1667282) tag for affinity capture with streptavidin, or a small "click chemistry" handle (like an alkyne or azide) that allows for the subsequent attachment of a reporter tag after the photo-crosslinking step. mdpi.com
Synthesis Strategy:
While a specific synthesis for a resocortol butyrate photoaffinity probe is not documented in the searched literature, a rational design can be proposed based on known corticosteroid structure-activity relationships and established probe synthesis methodologies. For example, a photoreactive group could be attached to the steroid backbone, potentially at a position known to tolerate modification without losing significant binding affinity.
A plausible synthetic route could involve coupling a trifunctional building block, which contains the photoreactive group, a click chemistry handle, and a reactive functional group (e.g., a carboxylic acid), to the resocortol steroid core. For instance, a benzophenone-containing carboxylic acid could be esterified to a hydroxyl group on the steroid, or an amide bond could be formed if a suitable amine functionality is introduced.
Example of Glucocorticoid Receptor Photoaffinity Labeling:
Research on the glucocorticoid receptor has successfully employed photoaffinity labeling using other corticosteroids. For example, [³H]triamcinolone acetonide, a potent glucocorticoid, has been used as a photoaffinity label. nih.gov Upon UV irradiation, it covalently binds to the GR, allowing researchers to digest the receptor-steroid complex and use radiosequencing to identify the specific amino acid residues within the steroid-binding pocket, such as Met-622 and Cys-754. nih.gov Similarly, [³H]dexamethasone 21-mesylate has been used as an affinity label (not requiring photoactivation) to identify Cys-656 in the GR binding site. nih.gov These studies provide a blueprint for how a resocortol butyrate-based photoaffinity probe could be used to map its precise interaction site within the glucocorticoid receptor.
| Probe Component | Function | Example Moiety |
| Specificity Unit | Binds to the target protein (Glucocorticoid Receptor) | Resocortol Butyrate |
| Photoreactive Group | Forms a covalent bond with the target upon UV activation | Benzophenone, Diazirine, Aryl Azide |
| Reporter Tag/Handle | Enables detection and purification of the labeled protein | Biotin, Fluorescent Dye, Alkyne/Azide for Click Chemistry |
In Vitro Research Paradigms for Resocortol Butyrate
Cellular Models for Investigating Resocortol (B1257822) Butyrate's Effects
Cellular models provide a robust platform for assessing the direct effects of Resocortol butyrate (B1204436) at a molecular and cellular level, particularly its interaction with the glucocorticoid receptor.
Glucocorticoid receptor (GR) transactivation assays in reporter cell lines are a standard in vitro method used to quantify the ability of a compound to activate the GR and subsequently induce gene transcription. These assays typically involve cells engineered to express the human glucocorticoid receptor (GR) along with a reporter plasmid containing glucocorticoid response elements (GREs) upstream of a luciferase gene. nih.govfrontiersin.orgplos.orgnih.gov Upon ligand binding, the GR dissociates from its chaperone complex, translocates to the nucleus, and binds to GREs, thereby activating the reporter gene and producing a measurable signal, such as luciferase activity. frontiersin.orgplos.org
In studies assessing Resocortol butyrate, its relative binding affinity for the glucocorticoid receptor has been determined in comparison to other established glucocorticoids. Resocortol butyrate exhibited a binding affinity for the GR that was comparable to triamcinolone (B434) acetonide. fishersci.ca Furthermore, its affinity was approximately 1.5 times greater than that of dexamethasone (B1670325), three times higher than betamethasone (B1666872) valerate (B167501) (BMV), and notably 10 to 14 times higher than cortisol. fishersci.ca Importantly, the metabolites of Resocortol butyrate demonstrated significantly reduced affinities for the GR, ranging from low to very low. fishersci.ca
Table 1: Relative Binding Affinity of Resocortol Butyrate to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity (vs. Cortisol) fishersci.ca | PubChem CID |
| Cortisol | 1 | 5754 |
| Betamethasone Valerate | ~3 | 16533 |
| Dexamethasone | ~1.5 | 5743 |
| Triamcinolone Acetonide | Similar to Resocortol Butyrate | 6436 |
| Resocortol Butyrate | 10-14 | 20055397 |
| Resocortol Butyrate Metabolites | Low to Very Low | N/A |
While glucocorticoids, including Resocortol butyrate, are known to exert their effects largely through the modulation of gene expression, detailed in vitro gene expression profiling specifically for Resocortol butyrate is not extensively documented in the available scientific literature. Glucocorticoids generally influence gene expression by binding to the cytoplasmic glucocorticoid receptor (GR). nih.govnih.gov The ligand-bound GR then translocates to the nucleus, where it can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) to activate gene transcription, or interact with other transcription factors to repress gene expression. plos.org This dual mechanism allows glucocorticoids to regulate a wide array of genes involved in various physiological processes, including inflammation and metabolism. However, specific gene sets or pathways modulated by Resocortol butyrate in cellular models beyond its general GR activation are not widely reported.
Gene Expression Profiling in Response to Resocortol Butyrate Treatment.
Enzymatic Studies of Resocortol Butyrate Biotransformation Kinetics
Enzymatic studies are critical for understanding how a compound is metabolized within biological systems, providing insights into its stability and the activity of its metabolites. Research on Resocortol butyrate has investigated its biotransformation kinetics in vitro, particularly in tissues relevant to its application and systemic exposure. fishersci.ca
The primary route of biotransformation for Resocortol butyrate, as assessed using tritiated ((3)H)-Resocortol butyrate, involves a 5α-reduction of the A-ring of the steroid structure, followed by a reduction of the 3-carbonyl group. fishersci.ca This metabolic pathway was observed in both skin and liver tissues. fishersci.ca Quantitative differences in metabolic rates were noted between these tissues; metabolism in the liver was significantly more rapid compared to that in the skin. fishersci.ca Additionally, in the liver, a 5β-reduction pathway also contributed to the biotransformation of Resocortol butyrate, a route not specified for skin metabolism. fishersci.ca These enzymatic conversions lead to the formation of metabolites that, as noted in receptor binding studies, exhibit significantly lower affinity for the glucocorticoid receptor, suggesting a mechanism for local activity and rapid inactivation. fishersci.ca
Table 2: In Vitro Biotransformation Routes of Resocortol Butyrate
| Tissue | Primary Biotransformation Route fishersci.ca | Additional Liver Pathway fishersci.ca | Relative Rate of Metabolism fishersci.ca |
| Skin | 5α-reduction of A-ring, 3-carbonyl group reduction | Not specified | Slower |
| Liver | 5α-reduction of A-ring, 3-carbonyl group reduction | 5β-reduction | Much more rapid |
Comparative In Vitro Studies with Other Glucocorticoids on Cellular Responses
Comparative in vitro studies are essential for positioning a novel compound within its therapeutic class by directly comparing its activity to established agents. For Resocortol butyrate, such comparisons have primarily focused on its glucocorticoid receptor binding affinity and the activity of its metabolites. fishersci.ca
As detailed in Section 4.1.1, Resocortol butyrate demonstrated a relative binding affinity for the glucocorticoid receptor that was similar to triamcinolone acetonide. fishersci.ca It showed a higher affinity than dexamethasone (approximately 1.5 times) and betamethasone valerate (three times). fishersci.ca Notably, Resocortol butyrate's affinity was 10 to 14 times greater than that of cortisol, the endogenous glucocorticoid. fishersci.ca This comparative analysis highlights Resocortol butyrate's potent interaction with the glucocorticoid receptor in vitro. The rapid biotransformation of Resocortol butyrate into metabolites with low to very low receptor affinity further distinguishes its pharmacological profile, suggesting a localized action with reduced systemic impact compared to other glucocorticoids that might maintain higher receptor affinity after metabolism. fishersci.ca
Table 3: Comparative In Vitro Glucocorticoid Receptor Binding Affinities
| Glucocorticoid | Relative Binding Affinity (Compared to Cortisol) fishersci.ca | PubChem CID |
| Cortisol | 1 | 5754 |
| Dexamethasone | ~1.5 | 5743 |
| Betamethasone Valerate | ~3 | 16533 |
| Triamcinolone Acetonide | Similar to Resocortol Butyrate | 6436 |
| Resocortol Butyrate | 10-14 | 20055397 |
In Vivo Research Methodologies and Models for Resocortol Butyrate Pre Clinical and Mechanistic
Animal Models for Pharmacodynamic and Biotransformation Research.
In vivo research into the pharmacodynamics and biotransformation of resocortol (B1257822) butyrate (B1204436) (RCB) has primarily utilized animal models to assess its metabolic fate and biological activity. Dogs have been employed as a key animal model, specifically for investigating the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. fishersci.ca This model allows for the evaluation of systemic glucocorticoid effects, which are critical for understanding the potential for systemic side effects with topical or oral administration. fishersci.ca
Biotransformation studies have also been conducted in vivo, investigating the metabolism of tritiated resocortol butyrate ([(3)H]-RCB) in tissues such as the skin and liver. fishersci.ca These studies aim to identify the primary metabolic routes and the resulting metabolites, which is essential for understanding the compound's duration of action and the activity of its breakdown products. fishersci.ca
Methodologies for Assessing Systemic and Local Pharmacological Effects in Animal Species.
To assess the systemic and local pharmacological effects of resocortol butyrate in animal species, specific methodologies have been employed, particularly in the context of HPA axis suppression. fishersci.ca
HPA Axis Suppression Assessment: In dogs, the suppression of the HPA axis was investigated using placebo- and positive-controlled study designs. fishersci.ca The primary methodology involved measuring basal and corticotrophin-releasing hormone (CRH)-stimulated plasma cortisol concentrations. fishersci.ca
Area Under the Curve (AUC) Analysis: The area under the curve (AUC) of the plasma cortisol versus time curve following CRH stimulation was utilized as a quantitative measure of adrenal suppression. fishersci.ca A significant reduction in this AUC value, compared to pretreatment levels, indicates suppression of adrenal function. fishersci.ca
Metabolite Analysis: For biotransformation, the main route of metabolism of [(3)H]-RCB in the skin and liver was determined to be 5alpha-reduction of the A-ring, followed by reduction of the 3-carbonyl group. fishersci.ca In the liver, metabolism was observed to be considerably more rapid than in the skin, with 5beta-reduction also occurring. fishersci.ca The relative binding affinities of these metabolites for the glucocorticoid receptor were also assessed. fishersci.ca
Comparative Preclinical Studies of Resocortol Butyrate with Established Glucocorticoids.
Preclinical studies have compared the pharmacodynamic and biotransformation aspects of resocortol butyrate with established glucocorticoids, providing insights into its relative potency and systemic impact. fishersci.ca
Glucocorticoid Receptor Binding Affinity: Resocortol butyrate demonstrated a relative binding affinity for the glucocorticoid receptor that was similar to triamcinolone (B434) acetonide. fishersci.ca Its affinity was approximately 1.5 times greater than that of dexamethasone (B1670325), three times that of betamethasone (B1666872) valerate (B167501) (BMV), and significantly higher, 10-14 times, compared to cortisol. fishersci.ca In contrast, the metabolites of resocortol butyrate exhibited only low to very low affinities for the receptor. fishersci.ca
Table 1: Relative Binding Affinity for Glucocorticoid Receptor
| Compound | Relative Binding Affinity (vs. Cortisol) fishersci.ca |
| Cortisol | 1 |
| Resocortol butyrate | 10-14 |
| Triamcinolone acetonide | Similar to Resocortol butyrate |
| Dexamethasone | ~6.7-9.3 (1/1.5 of RCB) |
| Betamethasone valerate (BMV) | ~3.3-4.7 (1/3 of RCB) |
HPA Axis Suppression: Comparative studies in dogs evaluated the suppression of the HPA axis after both topical and oral administration. fishersci.ca Topical application of betamethasone valerate (BMV) resulted in a significant reduction in the AUC of plasma cortisol following CRH stimulation, indicating notable adrenal suppression. fishersci.ca Conversely, topical application of resocortol butyrate did not significantly reduce the AUC, suggesting a lower propensity for adrenal suppression via this route. fishersci.ca
When administered orally, betamethasone valerate induced almost complete suppression of both basal and CRH-induced cortisol concentrations. fishersci.ca In contrast, oral administration of resocortol butyrate did not suppress adrenocortical function. fishersci.ca These findings suggest that the pharmacodynamic profile of resocortol butyrate makes it a relatively safer glucocorticosteroid for topical application in terms of systemic HPA axis suppression compared to betamethasone valerate. fishersci.ca
Advanced Analytical Techniques in Resocortol Butyrate Research
Chromatographic and Spectrometric Methods for Detection and Quantification
Chromatographic techniques, which separate complex mixtures into their individual components, are frequently paired with spectrometric methods that provide structural and quantitative information about each separated compound. This combination is a cornerstone of modern bioanalytical chemistry. europeanpharmaceuticalreview.com
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Compound and Metabolite Analysis
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) stands out as a primary tool for the analysis of Resocortol (B1257822) butyrate (B1204436) and its metabolites. researchgate.net This technique offers a powerful combination of the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. europeanpharmaceuticalreview.commdpi.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance the speed and resolution of these separations. europeanpharmaceuticalreview.com
In the context of glucocorticoid analysis, which includes compounds structurally related to Resocortol butyrate, HPLC-MS/MS has proven to be a robust method for detecting and quantifying these substances in biological fluids like urine. mdpi.comresearchgate.net The technique's ability to simultaneously detect multiple analytes makes it highly efficient for metabolic profiling studies. researchgate.netmdpi.com For instance, a developed UHPLC-MS/MS method successfully identified and quantified 27 different glucocorticoids in urine samples, demonstrating the broad applicability of this approach. mdpi.comresearchgate.net
The sensitivity of HPLC-MS/MS is a key advantage, with limits of detection (LOD) and quantification (LOQ) often reaching the low nanogram per milliliter (ng/mL) range. mdpi.comresearchgate.net This is crucial for detecting the low concentrations of metabolites that are often present in biological samples. frontiersin.org The specificity of the method is ensured by monitoring specific precursor-to-product ion transitions, a feature of tandem mass spectrometry that minimizes interference from the sample matrix. frontiersin.org
Table 1: HPLC-MS/MS Method Parameters for Glucocorticoid Analysis
| Parameter | Details |
| Instrumentation | Ultra-High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UHPLC-MS/MS) |
| Ionization Source | UniSpray™ (a new generation ionization source) |
| Sample Matrix | Human Urine |
| Analytes | 27 Glucocorticoids |
| Limit of Detection (LOD) | 0.06 ng/mL to 0.14 ng/mL |
| Limit of Quantification (LOQ) | 0.75 ng/mL |
| **Linearity (R²) ** | >0.99 for all analytes |
This table presents typical parameters for a validated method for glucocorticoid analysis, which would be applicable to Resocortol butyrate research. Data sourced from a study on 27 glucocorticoids. mdpi.comresearchgate.net
Electrospray Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) for Structural Characterization
For in-depth structural elucidation of Resocortol butyrate and its metabolites, Electrospray Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) is an exceptionally powerful technique. asu.edu ESI is a "soft" ionization method that allows for the analysis of intact molecules with minimal fragmentation, which is particularly useful for studying noncovalent complexes. asu.eduutsouthwestern.edu
The hallmark of FT-ICR MS is its unparalleled mass resolution and accuracy, which allows for the unambiguous determination of elemental compositions. nih.govmdpi.com This high resolving power is critical for differentiating between compounds with very similar masses, a common challenge in metabolite identification. mdpi.com The combination of ESI with FT-ICR MS provides a level of detail that is often unattainable with other mass spectrometry techniques. asu.edu
The capabilities of ESI FT-ICR MS extend to the analysis of complex mixtures, making it a valuable tool in metabolomics. mdpi.com It can be used to obtain a comprehensive profile of all metabolites in a sample, aiding in the discovery of new metabolic pathways for drugs like Resocortol butyrate. mdpi.com
Table 2: Key Attributes of ESI FT-ICR MS for Compound Characterization
| Attribute | Description |
| Ionization Technique | Electrospray Ionization (ESI) |
| Mass Analyzer | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Key Advantage | Ultra-high mass resolution and accuracy |
| Primary Application | Structural elucidation and determination of elemental composition |
| Suitability | Analysis of complex mixtures and intact macromolecules |
This table summarizes the main features of ESI FT-ICR MS that are relevant to the structural analysis of Resocortol butyrate and its metabolites. asu.eduutsouthwestern.edunih.govmdpi.com
Application of Radioisotopic Labeling for Biodistribution and Metabolic Fate Studies
To understand the journey of Resocortol butyrate throughout the body—its absorption, distribution, metabolism, and excretion (ADME)—radioisotopic labeling is an indispensable tool. nih.gov This technique involves incorporating a radioactive isotope, such as ¹⁴C or ³H, into the drug molecule.
One advanced application of this technique is dual radioisotope labeling, which can differentiate between extracellular and intracellular localization of a compound. nih.gov For instance, by using a combination of a non-residualizing isotope (like ¹²⁵I) and a residualizing isotope (like ¹¹¹In), it's possible to track both the intact drug outside the cells and the portion that has been internalized and metabolized. nih.gov This level of detail is invaluable for understanding the mechanism of action at a cellular level. nih.gov It is important to ensure that the radiolabel does not significantly alter the biodistribution of the parent compound. uio.no
Future Perspectives and Emerging Research Avenues for Resocortol Butyrate
Exploration of Unidentified Molecular Targets and Non-Genomic Actions
While resocortol (B1257822) butyrate (B1204436) is known to bind to the glucocorticoid receptor (GR) nih.gov, further research is needed to comprehensively identify all its molecular targets. Glucocorticoids, in general, exert their effects through both genomic and non-genomic actions. nih.govnih.gov Genomic actions involve the activated GR translocating to the nucleus and regulating gene transcription, either by up-regulating anti-inflammatory proteins or repressing pro-inflammatory ones. nih.govwikidoc.org Non-genomic glucocorticoid effects are rapid and are thought to be mediated by three primary mechanisms: physicochemical interactions with cellular membranes, membrane-bound GR-mediated effects, and cytosolic GR-mediated effects. nih.gov
Investigating the non-genomic actions of resocortol butyrate is crucial, as these rapid effects may contribute significantly to its therapeutic profile and could potentially offer pathways to develop new drugs with fewer side effects associated with genomic actions. nih.gov Understanding if resocortol butyrate specifically engages certain membrane receptors or intracellular signaling pathways independent of classical nuclear GR binding could uncover novel mechanisms of action.
Development and Validation of Novel In Vitro and In Vivo Models
Current understanding of resocortol butyrate's biotransformation and pharmacodynamics has been assessed using in vitro and in vivo models. nih.gov However, to further advance research, the development and validation of novel, more sophisticated in vitro and in vivo models are essential.
In vitro models could include advanced cell culture systems, such as 3D organoids or microfluidic chips, that better mimic the physiological environment of target tissues (e.g., skin, liver, or specific immune cells where glucocorticoids exert their effects). These models could provide more accurate insights into cellular responses, metabolism, and receptor interactions. For instance, studies on butyrate have utilized human colon adenocarcinoma cell lines and multicellular spheroids to analyze its effects on cell proliferation, differentiation, and apoptosis, highlighting the utility of such models for studying drug resistance and developing new therapeutic approaches. nih.gov
In vivo studies could benefit from the use of genetically modified animal models that allow for the precise study of GR signaling pathways or the specific role of the butyrate moiety. Such models could provide a more nuanced understanding of resocortol butyrate's systemic effects, tissue-specific distribution, and long-term pharmacodynamics without the confounding factors of complex physiological systems. Research on other compounds, like dexamethasone (B1670325), has utilized in vivo models in camels to assess pharmacokinetics and pharmacodynamics, demonstrating the value of diverse animal models. researchgate.net
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) to Elucidate Comprehensive Biological Effects
The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a comprehensive understanding of resocortol butyrate's biological effects. nih.govfrontiersin.orguninet.edu These high-throughput methods can detect a vast number of alterations in different molecular components, providing insights into how the compound influences gene expression, protein profiles, and metabolic pathways. uninet.edu
Transcriptomics : By analyzing changes in gene expression (mRNA levels) in response to resocortol butyrate, researchers can identify specific genes and signaling pathways modulated by the compound. This can reveal the full spectrum of its genomic actions and potential off-target effects. frontiersin.org
Proteomics : Studying the proteome (the entire set of proteins) can elucidate how resocortol butyrate affects protein synthesis, modification, and degradation. This can provide direct evidence of its impact on cellular functions and identify key effector proteins. uninet.edu
Integrating data from these multi-omics approaches can provide a holistic view of resocortol butyrate's mechanisms of action, uncovering complex interactions between genes, proteins, and metabolites that would not be apparent from single-omics studies. nih.govnih.gov
Application of Advanced Computational Drug Discovery and Design Methodologies for Next-Generation Glucocorticoids based on Resocortol Butyrate Scaffold
Computational drug discovery and design (CDDD) methodologies have become central to modern medicinal chemistry due to advancements in computational power and available biological data. amazon.comnih.gov These methods can accelerate and economize the drug discovery process by enabling targeted searches for novel compounds. nih.gov
Applying advanced CDDD techniques to the resocortol butyrate scaffold could lead to the design of next-generation glucocorticoids with improved efficacy, reduced side effects, or enhanced tissue specificity. This could involve:
Molecular Docking and Pharmacophore Modeling : To predict how resocortol butyrate interacts with its known target (GR) and potentially unidentified targets, informing modifications to enhance binding affinity or selectivity. nih.govnih.gov
De Novo Design : To generate novel chemical structures based on the resocortol butyrate scaffold that are predicted to have desired pharmacological properties. nih.gov
Molecular Dynamics Simulations : To understand the dynamic interactions of resocortol butyrate with its targets at an atomic level, providing insights for structural modifications.
Artificial Intelligence and Machine Learning : To predict target interactions, xenobiotic metabolism, and toxicity, guiding the design of safer and more efficacious derivatives. univie.ac.at
By leveraging these computational tools, researchers can virtually screen vast libraries of compounds, optimize lead structures, and predict their properties before costly experimental synthesis and testing. nih.gov
Investigation of the Specific Role of the Butyrate Moiety in Resocortol Butyrate's Overall Activity
Resocortol butyrate is an ester of resocortol and butyric acid. nih.gov The butyrate moiety is known to have various biological effects independently, including acting as a histone deacetylase (HDAC) inhibitor and signaling through G protein-coupled receptors (GPCRs) like GPR41, GPR43, and GPR109A. frontiersin.orgjnmjournal.org Butyrate also plays a crucial role in gut health, acting as an energy source for intestinal cells, stimulating intestinal development, and exhibiting antimicrobial and anti-inflammatory properties. jnmjournal.orgorffa.com
Comparative Studies : Comparing resocortol butyrate with resocortol (the parent alcohol) and other resocortol esters to determine if the butyrate group confers unique advantages in terms of receptor binding, tissue distribution, metabolic stability, or specific therapeutic effects.
Metabolic Fate of Butyrate Moiety : Tracing the metabolic fate of the butyrate component after administration of resocortol butyrate to determine if it is released as free butyrate and, if so, whether it exerts its own biological effects.
Impact on GR Activity and Non-Genomic Pathways : Investigating if the butyrate moiety influences the binding or signaling of the resocortol part with the GR or modulates any non-genomic pathways. For instance, if the butyrate portion acts as an HDAC inhibitor, it could influence gene expression indirectly, complementing the GR-mediated genomic actions.
Understanding the precise role of the butyrate moiety could lead to the design of novel glucocorticoid conjugates or prodrugs that harness the beneficial properties of butyrate for enhanced therapeutic outcomes or targeted delivery.
Q & A
Q. What are the validated analytical methods for quantifying Resocortol butyrate in complex biological matrices?
Resocortol butyrate can be quantified using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with parameters optimized for specificity and sensitivity. Key parameters include:
- Collision energy : 15–25 eV (adjusted based on fragmentation patterns).
- Product ions : Monitor characteristic fragments (e.g., m/z 325.1, 269.1 for Resocortol derivatives).
- Retention time stability : Ensure <0.01 min deviation across runs (achieved via rigorous column conditioning and internal standards like Prednisone d4) .
Method validation should follow guidelines for precision, accuracy, and limits of detection (LOD) as per Reviews in Analytical Chemistry standards .
Q. What microbial co-culture strategies are effective for synthesizing butyrate esters like Resocortol butyrate?
Butyrate esters can be synthesized using engineered Escherichia coli co-cultures sharing a common metabolic precursor (e.g., butyryl-CoA). Key steps include:
- Strain engineering : Knockout competing pathways (e.g., adhE2 deletion to reduce ethanol production) and integrate esterification enzymes (e.g., yciAh for acyltransferase activity).
- Inoculation ratio : Optimize co-culture ratios (e.g., 1:4 for butyrate- vs. butanol-producing strains) to balance precursor availability .
- Extractive fermentation : Use a two-phase system (e.g., aqueous medium:hexadecanol) to mitigate product toxicity and enhance yield .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Resocortol butyrate yields across fermentation conditions?
Yield variations often stem from:
- pH sensitivity : Butyrate-producing strains show reduced growth below pH 5.5. Maintain pH 5.8–6.0 for optimal microbial activity and glucose utilization .
- Oxygen requirements : Butanol production is anaerobic, while butyrate synthesis is microaerobic. Use controlled bioreactors with adjustable aeration to reconcile metabolic demands .
- Analytical validation : Cross-validate results using multiple detection methods (e.g., GC-MS for solvent-phase esters vs. HPLC for aqueous-phase precursors) to rule out measurement artifacts .
Q. What experimental design principles minimize bias in Resocortol butyrate pharmacokinetic studies?
- PICOT framework : Define Population (e.g., in vitro models), Intervention (dosage/time), Comparison (vehicle controls), Outcome (bioavailability), and Timeframe (e.g., 24-hour sampling) to structure hypotheses .
- Blinded analysis : Assign sample IDs randomly and use automated data processing to reduce observer bias .
- Replication : Include triplicate biological replicates and report statistical power calculations (e.g., ANOVA with post-hoc tests) to confirm reproducibility .
Q. How should researchers address conflicting data on Resocortol butyrate’s metabolic stability?
- Controlled variable analysis : Isolate factors like temperature, serum protein binding, or enzymatic degradation (e.g., esterase activity in hepatocyte assays) .
- Meta-analysis : Compare datasets using PRISMA guidelines to identify methodological inconsistencies (e.g., extraction protocols, storage conditions) .
- Mechanistic modeling : Apply pharmacokinetic/pharmacodynamic (PK/PD) models to reconcile in vitro half-life disparities with in vivo clearance rates .
Methodological Guidelines
- Data interpretation : Avoid overgeneralizing conclusions beyond experimental conditions (e.g., "Resocortol butyrate’s efficacy is pH-dependent in vitro" rather than "universally unstable") .
- Ethical reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
